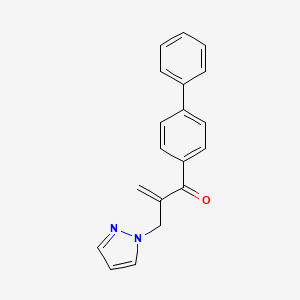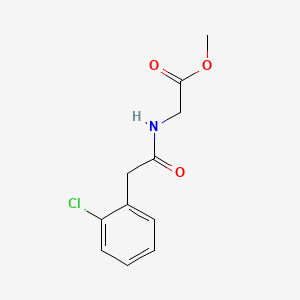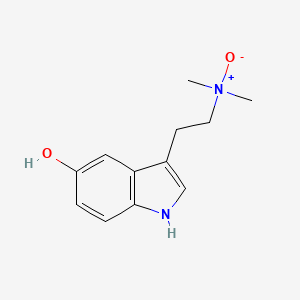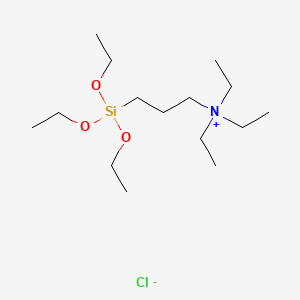
2-(3-Phenylpropyl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Phenylpropyl)furan is an organic compound that belongs to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing four carbon atoms and one oxygen atom The specific structure of this compound includes a furan ring substituted at the second position with a 3-phenylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenylpropyl)furan can be achieved through several methods. One common approach involves the condensation of ethyl furfurylidenecyanoacetate with phenylmagnesium bromide, followed by decarboxylation to yield β-(2-furyl)hydrocinnamonitrile. This intermediate is then reduced using lithium aluminum hydride to produce 2-(3-amino-1-phenylpropyl)furan .
Another method involves the cycloisomerization of n-perfluoro alkyl 1,2-allenyl ketones in the presence of gold or silver catalysts. This reaction proceeds through the formation of an alkynyl alcohol intermediate, which cyclizes to form the furan ring .
Industrial Production Methods
Industrial production of furans, including this compound, often involves catalytic processes. For example, the decarbonylation of furfural using palladium or nickel catalysts is a common industrial method to produce furan derivatives . Additionally, the copper-catalyzed oxidation of butadiene can be used to synthesize furans on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Phenylpropyl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid or other oxidized derivatives.
Reduction: Reduction of nitriles to amines using reagents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is frequently used for the reduction of nitriles to amines.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 2-(3-amino-1-phenylpropyl)furan.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
2-(3-Phenylpropyl)furan has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicine: Some furan derivatives are explored for their potential use as pharmaceuticals.
Industry: Furans are used in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of 2-(3-Phenylpropyl)furan depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The furan ring can participate in electron-donating or electron-withdrawing interactions, influencing the compound’s reactivity and binding affinity. The phenylpropyl group can enhance lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins .
Comparaison Avec Des Composés Similaires
2-(3-Phenylpropyl)furan can be compared with other furan derivatives, such as:
2,5-Furan-dicarboxylic acid (2,5-FDCA): Known for its use in the production of renewable polymers.
2,5-Dimethylfuran (2,5-DMF): Used as a biofuel due to its high energy density.
2-(3-Amino-1-phenylpropyl)furan: A derivative with potential biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Propriétés
Numéro CAS |
5073-13-2 |
|---|---|
Formule moléculaire |
C13H14O |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
2-(3-phenylpropyl)furan |
InChI |
InChI=1S/C13H14O/c1-2-6-12(7-3-1)8-4-9-13-10-5-11-14-13/h1-3,5-7,10-11H,4,8-9H2 |
Clé InChI |
HWYJSJWNOAJXLT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















